(R)-5,8-Dimethylchroman-4-amine hydrochloride
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Overview
Description
®-5,8-Dimethylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,8-Dimethylchroman-4-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor to form the chroman ring, followed by the introduction of the amine group at the 4-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of ®-5,8-Dimethylchroman-4-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-5,8-Dimethylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
®-5,8-Dimethylchroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-5,8-Dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or ion channels. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Chromans: Other chroman derivatives with similar structures and biological activities.
Flavonoids: Compounds with a similar chroman ring structure but different functional groups.
Tocopherols: Vitamin E derivatives that share a similar chroman ring and exhibit antioxidant properties.
Uniqueness
®-5,8-Dimethylchroman-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 4-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4R)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUINMLFHYJCJ-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCOC2=C(C=C1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](CCOC2=C(C=C1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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